tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an indazole moiety, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Moiety: This can be achieved through cyclization reactions involving hydrazines and ketones.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of tert-Butyl Groups: tert-Butyl groups are often introduced using tert-butyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the indazole moiety, converting it to dihydroindazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: It can be used as a probe to study biological pathways involving indazole and piperidine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indazole moiety can interact with active sites of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The tert-butyl groups can provide steric hindrance, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and piperidine moieties, they differ in the substituents attached to the piperidine ring.
- Unique Features: The presence of the indazole moiety in tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate makes it unique, providing additional sites for interaction and functionalization.
- Applications: The unique structure of this compound may offer distinct advantages in drug development and material science compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQALFSOAVNUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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